N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl group to an acetamide moiety substituted with an o-tolyloxy (2-methylphenoxy) group. This structure combines a heterocyclic scaffold with sulfonamide and aryloxy functionalities, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-16-6-4-5-7-19(16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGXSBQISQYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide involves several strategic steps:
Formation of the Isoquinoline Core: : This is achieved through the Bischler-Napieralski reaction, which cyclizes β-phenylethylamine derivatives.
Functionalization of the Core:
Sulfonylation: : This step involves the reaction of the isoquinoline core with sulfonyl chlorides to introduce the sulfonyl functional group.
Attachment of the Acetamide Moiety: : This is achieved through a nucleophilic substitution reaction where the sulfonyl-ethyl intermediate is reacted with 2-(o-tolyloxy)acetyl chloride under basic conditions to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis is typically scaled up using flow chemistry techniques. This allows for greater control over reaction conditions and improves yield and purity. The process involves continuous feeding of reactants through a series of reactors, ensuring consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide undergoes several types of reactions:
Oxidation: : Oxidative cleavage can be induced, leading to the formation of sulfoxides and sulfones.
Reduction: : Hydrogenation reactions can reduce the sulfonyl group to a sulfide.
Substitution: : Electrophilic substitution reactions occur at the isoquinoline core, especially at positions 1 and 3.
Common Reagents and Conditions
Oxidation: : Typically conducted using reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Utilizes hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: : Uses halogenating agents like bromine or iodine in organic solvents under reflux conditions.
Major Products
The major products depend on the reaction conditions. For instance:
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields sulfides.
Substitution: : Leads to halogenated derivatives of the isoquinoline core.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is used across multiple research fields:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Acts as a probe for studying enzyme-substrate interactions.
Medicine: : Potential therapeutic agent for targeting specific biochemical pathways.
Industry: : Used in the development of new materials with unique properties.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with molecular targets such as enzymes and receptors. Its sulfonyl group forms hydrogen bonds with active site residues, while the isoquinoline moiety fits into hydrophobic pockets, stabilizing the compound-enzyme complex. The acetamide linkage also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Isoquinoline Derivatives
The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is shared with several compounds in the evidence, including:
Key Observations :
- Sulfonyl vs. Carbonyl Linkers : The sulfonylethyl group in the target compound may enhance metabolic stability compared to the carbonyl linkers in GF120918 and XR9576, which are prone to hydrolysis .
Acetamide Derivatives with Aryloxy Groups
The acetamide moiety with aryloxy substituents is a critical pharmacophore in multiple drug classes:
Key Observations :
Key Observations :
- Yield Variability: Bulky substituents (e.g., benzylamino in Compound 33) improve yield due to reduced steric hindrance during coupling reactions .
- Purity and Stability: High HPLC purity (>90%) in benzothiazole-isoquinoline hybrids () suggests that the target compound’s sulfonamide linker may require rigorous purification to achieve similar standards .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a sulfonamide linkage and a methoxy-substituted isoquinoline moiety. Its molecular formula is , with a molecular weight of approximately 366.43 g/mol. The presence of the methoxy groups and the sulfonyl group is believed to enhance its biological activity.
Research indicates that this compound may act as an orexin receptor antagonist . Orexin receptors are involved in various physiological processes such as sleep regulation and appetite control. By modulating these receptors, the compound may offer therapeutic avenues for conditions like insomnia and obesity .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies
- Antioxidant Activity : In vitro studies have shown that compounds similar to this compound exhibit significant scavenging effects on free radicals like DPPH and nitric oxide. This suggests potential applications in oxidative stress-related conditions .
- Antibacterial Efficacy : The compound was evaluated against various bacterial strains using the agar well diffusion method. Results indicated effective inhibition zones against both E. coli and S. aureus, comparable to standard antibiotics .
- Orexin Receptor Modulation : Functional assays demonstrated that the compound could modulate orexin receptor activity, influencing downstream signaling pathways associated with wakefulness and appetite regulation .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For instance, modifications that increase lipophilicity or alter functional groups have been shown to improve receptor binding affinity and selectivity .
Moreover, ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on orexin receptors and its potential role in treating sleep disorders and metabolic syndromes.
Q & A
Q. What are the recommended synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, and how are intermediates purified?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the dihydroisoquinoline core via sulfonation. For example, sulfonyl chloride derivatives can react with ethylenediamine analogs under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form sulfonamide intermediates .
- Step 2: Coupling the sulfonated intermediate with o-tolyloxy acetate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .
- Purification: Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate are effective for isolating intermediates and final products .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the dihydroisoquinoline aromatic protons (δ 6.7–7.4 ppm), sulfonyl ethyl protons (δ 3.1–3.5 ppm), and o-tolyloxy methyl group (δ 2.3 ppm). Carbon signals for the acetamide carbonyl (δ ~168–170 ppm) and sulfonyl group (δ ~110–115 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- IR Spectroscopy: Peaks for sulfonamide (1340–1160 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) validate functional groups .
Q. How do the functional groups in this compound influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Sulfonamide Group: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites). Reactivity can be modulated via pH-dependent deprotonation .
- Acetamide Linker: Stabilizes conformations through intramolecular hydrogen bonding. Hydrolysis under acidic/basic conditions may require protective strategies during synthesis .
- Dihydroisoquinoline Core: Electron-rich aromatic system facilitates π-π stacking interactions in target binding. Methoxy groups enhance solubility and metabolic stability .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity during scale-up synthesis?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) for coupling steps to enhance solubility and reduce side reactions .
- Temperature Control: Maintain reactions at 0–25°C to prevent decomposition of sulfonamide intermediates .
- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Process Monitoring: Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity ≥95% .
Q. How can molecular docking and in vitro assays elucidate this compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with targets (e.g., serotonin receptors or kinases). Focus on the dihydroisoquinoline and sulfonamide moieties as key pharmacophores .
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases).
- Cellular Uptake: Use fluorescent analogs or radiolabeled compounds to quantify permeability (e.g., Caco-2 cell models) .
- Data Validation: Cross-reference docking predictions with experimental IC₅₀ values to resolve discrepancies .
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Control Experiments: Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
- Orthogonal Assays: Compare results from fluorescence-based and radiometric assays to rule out interference from the o-tolyloxy group .
- Structural Analogs: Synthesize derivatives (e.g., replacing o-tolyloxy with p-fluorophenoxy) to isolate structure-activity relationships (SAR) .
Q. What computational methods predict the compound’s reactivity in novel chemical reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states for sulfonamide hydrolysis or acetamide alkylation .
- Machine Learning (ML): Train models on PubChem data to predict regioselectivity in electrophilic substitution reactions .
- Reactor Design: Apply CRDC subclass RDF2050112 principles (reaction fundamentals) to optimize solvent-free or microwave-assisted syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
